molecular formula C7H10N4 B13754710 N4-cyclopropylpyrimidine-2,4-diamine CAS No. 1150618-11-3

N4-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B13754710
CAS No.: 1150618-11-3
M. Wt: 150.18 g/mol
InChI Key: JGVKLXCMCLUJPB-UHFFFAOYSA-N
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Description

N4-cyclopropylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H10N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-cyclopropylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

    N2,N4-diphenylpyrimidine-2,4-diamine: Known for its potent CDK inhibitory activity.

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits strong antitumor activity.

    5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Designed as a CDK9 inhibitor .

Uniqueness

N4-cyclopropylpyrimidine-2,4-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1150618-11-3

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-N-cyclopropylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H10N4/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11)

InChI Key

JGVKLXCMCLUJPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2)N

Origin of Product

United States

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